molecular formula C16H17ClN2O3S B4744206 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide

Cat. No.: B4744206
M. Wt: 352.8 g/mol
InChI Key: VWSSLJGHYMRKGD-UHFFFAOYSA-N
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Description

    Starting Material: 2-methylbenzyl chloride.

    Reaction Conditions: The final step involves the alkylation of the sulfonyl glycinamide derivative with 2-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-4-2-3-5-13(12)10-19(11-16(18)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSLJGHYMRKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide typically involves multiple steps:

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out under mild conditions to avoid degradation of the compound.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

      Products: Reduction can convert the sulfonyl group to a sulfide.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF).

      Products: Substitution reactions can replace the sulfonyl group with other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide

    • Similar structure but with a different position of the methyl group on the benzyl ring.
    • Differences in steric and electronic properties can lead to variations in reactivity and biological activity.
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethylbenzyl)glycinamide

    • Similar structure with an ethyl group instead of a methyl group.
    • The presence of the ethyl group can affect the compound’s solubility and interaction with biological targets.

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and methylbenzyl groups allows for versatile reactivity and potential for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide

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